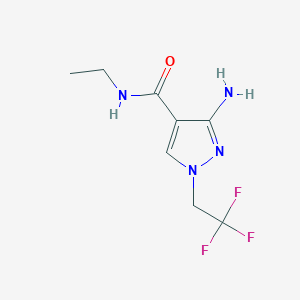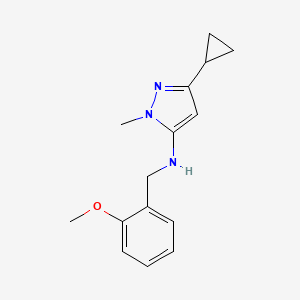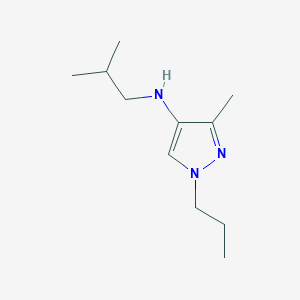
3-Amino-N-ethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-N-ethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxamide is a synthetic organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 3-Amino-N-ethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-carboxamid umfasst typischerweise die folgenden Schritte:
Bildung des Pyrazolrings: Dies kann durch die Reaktion von Hydrazin mit einer 1,3-Dicarbonylverbindung unter sauren oder basischen Bedingungen erreicht werden.
Einführung der Trifluorethylgruppe: Dieser Schritt beinhaltet die Alkylierung des Pyrazolrings mit einem Trifluorethylierungsmittel wie 2,2,2-Trifluorethyliodid.
Aminierung und Carboxamidbildung:
Industrielle Produktionsverfahren
Industrielle Produktionsverfahren für diese Verbindung würden wahrscheinlich die Optimierung der oben genannten Synthesewege umfassen, um die Ausbeute und Reinheit zu maximieren und gleichzeitig die Kosten und Umweltauswirkungen zu minimieren. Dazu könnten der Einsatz von kontinuierlichen Durchflussreaktoren, Prinzipien der grünen Chemie und fortschrittliche Reinigungsverfahren gehören.
Analyse Chemischer Reaktionen
Reaktionstypen
3-Amino-N-ethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-carboxamid kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Aminogruppe kann zu Nitro- oder Nitrosoderivaten oxidiert werden.
Reduktion: Die Carboxamidgruppe kann zu Aminen reduziert werden.
Substitution: Die Trifluorethylgruppe kann durch nucleophile Substitutionsreaktionen durch andere funktionelle Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Reagenzien wie Wasserstoffperoxid oder Kaliumpermanganat unter sauren oder basischen Bedingungen.
Reduktion: Reagenzien wie Lithiumaluminiumhydrid oder Wasserstoffgas mit einem Metallkatalysator.
Substitution: Reagenzien wie Natriumhydrid oder andere starke Basen zur Deprotonierung des Pyrazolrings, gefolgt von der Reaktion mit Elektrophilen.
Hauptsächlich gebildete Produkte
Die hauptsächlich aus diesen Reaktionen gebildeten Produkte hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. So könnte die Oxidation zu Nitroderivaten führen, während die Reduktion zu primären oder sekundären Aminen führen könnte.
Wissenschaftliche Forschungsanwendungen
Chemie: Als Baustein für die Synthese komplexerer Moleküle.
Biologie: Als potenziell bioaktive Verbindung zur Untersuchung der Enzyminhibition oder Rezeptorbindung.
Medizin: Als Leitverbindung für die Entwicklung neuer Pharmazeutika.
Industrie: Als Zwischenprodukt bei der Herstellung von Agrochemikalien oder Materialien mit spezifischen Eigenschaften.
5. Wirkmechanismus
Der Wirkmechanismus von 3-Amino-N-ethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-carboxamid hängt von seiner spezifischen Anwendung ab. In der medizinischen Chemie könnte es durch Bindung an bestimmte Enzyme oder Rezeptoren wirken und so deren Aktivität modulieren. Die Trifluorethylgruppe könnte durch hydrophobe Wechselwirkungen und elektronische Effekte ihre Bindungsaffinität und Selektivität verbessern.
Wirkmechanismus
The mechanism of action of 3-Amino-N-ethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxamide would depend on its specific application. In medicinal chemistry, it could act by binding to specific enzymes or receptors, thereby modulating their activity. The trifluoroethyl group could enhance its binding affinity and selectivity through hydrophobic interactions and electronic effects.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
3-Amino-1H-pyrazol-4-carboxamid: Fehlt die Ethyl- und Trifluorethylgruppe.
N-Ethyl-1H-pyrazol-4-carboxamid: Fehlen die Amino- und Trifluorethylgruppen.
1-(2,2,2-Trifluoroethyl)-1H-pyrazol-4-carboxamid: Fehlen die Amino- und Ethylgruppen.
Einzigartigkeit
3-Amino-N-ethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-carboxamid ist aufgrund des Vorhandenseins der Trifluorethylgruppe einzigartig, die seine chemischen und biologischen Eigenschaften deutlich beeinflussen kann.
Eigenschaften
Molekularformel |
C8H11F3N4O |
|---|---|
Molekulargewicht |
236.19 g/mol |
IUPAC-Name |
3-amino-N-ethyl-1-(2,2,2-trifluoroethyl)pyrazole-4-carboxamide |
InChI |
InChI=1S/C8H11F3N4O/c1-2-13-7(16)5-3-15(14-6(5)12)4-8(9,10)11/h3H,2,4H2,1H3,(H2,12,14)(H,13,16) |
InChI-Schlüssel |
HOJVDOWCYNGVHM-UHFFFAOYSA-N |
Kanonische SMILES |
CCNC(=O)C1=CN(N=C1N)CC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{[4-(dimethylamino)phenyl]methyl}-1-ethyl-4-methyl-1H-pyrazol-3-amine](/img/structure/B11733950.png)
![1-cyclopentyl-N-[(3,5-difluorophenyl)methyl]-1H-pyrazol-4-amine](/img/structure/B11733968.png)
![[3-(diethylamino)propyl][(1-ethyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11733969.png)
![1,3-dimethyl-N-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11733976.png)
![N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-3-methyl-1-propyl-1H-pyrazol-4-amine](/img/structure/B11733983.png)
![(3S)-3-amino-3-[4-chloro-2-(trifluoromethyl)phenyl]propan-1-ol](/img/structure/B11733984.png)

![1-[(Piperidin-1-yl)methyl]cyclopropan-1-amine hydrochloride](/img/structure/B11733997.png)
![7-Cyclopropylpyrazolo[1,5-a]pyrimidin-5-amine](/img/structure/B11733999.png)

![2-methoxy-4-({[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]amino}methyl)phenol](/img/structure/B11734009.png)
![N-{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}-1,3-dimethyl-1H-pyrazol-4-amine](/img/structure/B11734010.png)
![2-(4-{[(1-propyl-1H-pyrazol-5-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol](/img/structure/B11734035.png)
